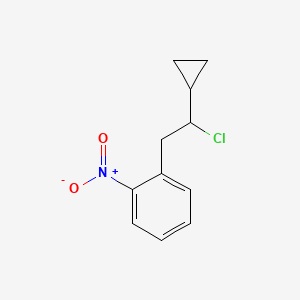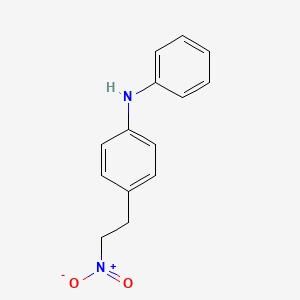![molecular formula C13H18BrNO2 B8620111 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is a chemical compound that features a bromophenyl group attached to a piperidine ring, which is further connected to an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol typically involves the reaction of 4-bromophenylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(1-(4-Bromophenyl) piperidin-4-yloxy)acetone.
Reduction: Formation of 2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol.
Substitution: Formation of 2-(1-(4-Aminophenyl) piperidin-4-yloxy)ethanol or 2-(1-(4-Thiophenyl) piperidin-4-yloxy)ethanol.
Applications De Recherche Scientifique
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. The ethoxy group may enhance solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)ethanol: Lacks the piperidine ring, making it less structurally complex.
4-Bromophenylpiperidine: Lacks the ethoxy group, affecting its solubility and reactivity.
2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol: Similar structure but without the bromine atom, leading to different reactivity and binding properties.
Uniqueness
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is unique due to the presence of both the bromophenyl and piperidine moieties, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H18BrNO2 |
|---|---|
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)17-10-9-16/h1-4,13,16H,5-10H2 |
Clé InChI |
QDVOQFJCZHTWBE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OCCO)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
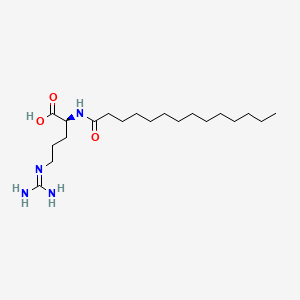
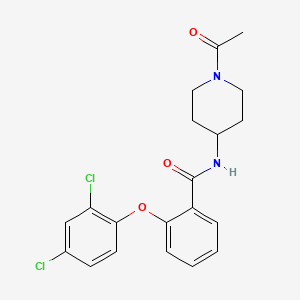
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)
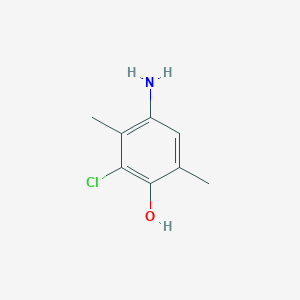
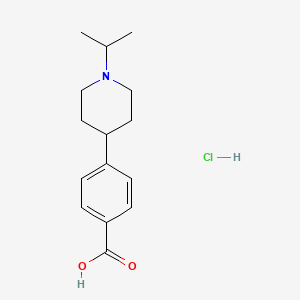
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)
![(3S,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B8620087.png)
